molecular formula C17H17ClN2O4 B5796959 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide

2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide

Cat. No. B5796959
M. Wt: 348.8 g/mol
InChI Key: KXTFEWQBRAYMHU-UHFFFAOYSA-N
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Description

2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide, also known as C16, is a compound that has been gaining attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neurodegenerative diseases, 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been shown to decrease the expression of genes involved in cell proliferation and survival, and increase the expression of genes involved in apoptosis. In neurodegenerative diseases, 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been shown to decrease oxidative stress and inflammation, and protect neurons from cell death. Additionally, 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and potential applications in various fields. However, there are also limitations to using 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide in lab experiments, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide research, including further studies on its mechanism of action, optimization of its synthesis method, and testing its potential applications in other fields such as antiviral activity and anti-inflammatory effects. Additionally, more studies are needed to determine the toxicity and safety of 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide for potential clinical applications.
Conclusion:
In conclusion, 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide, or 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide, is a compound that has shown promising results in various scientific research applications. Its potential applications in cancer research, neurodegenerative diseases, and antimicrobial activity make it a compound of interest for further studies. However, its potential toxicity and the need for further studies on its mechanism of action highlight the importance of continued research in this field.

Synthesis Methods

2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide. The resulting compound is then reacted with 2-chloroacetyl chloride to obtain 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has been shown to have neuroprotective effects and can potentially be used as a treatment for Alzheimer's and Parkinson's diseases. Additionally, 2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide has shown antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

2-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-8-7-11(9-15(14)24-2)10-16(21)19-20-17(22)12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTFEWQBRAYMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide

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